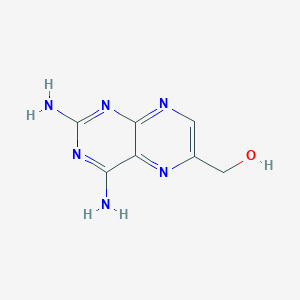

(2,4-Diaminopteridin-6-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(2,4-diaminopteridin-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1,14H,2H2,(H4,8,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNARAWTVHQHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10915479 | |

| Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-24-4, 57963-59-4, 73978-41-3 | |

| Record name | 2,4-Diamino-6-hydroxymethylpteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-hydroxymethylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymethyl-2,4-pteridinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057963594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Diaminopteridin-6-yl)methanol monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073978413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-diaminopteridin-6-yl)methanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-diaminopteridine-6-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINO-6-HYDROXYMETHYLPTERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RU16O4RO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2,4-Diaminopteridin-6-yl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties of (2,4-Diaminopteridin-6-yl)methanol

Introduction

This compound, a pteridine derivative, is a significant compound in pharmaceutical research and development. It serves as a versatile chemical intermediate and a fundamental building block for the synthesis of more complex molecules.[1] Notably, it is recognized as Methotrexate EP Impurity A, making it a critical reference standard for the quality control and analysis of the widely used anticancer drug, Methotrexate.[1] The pteridine scaffold of this compound is of great interest in medicinal chemistry, particularly for developing inhibitors for various biological targets.[1] Its structure, featuring a hydroxymethyl group at the 6-position, allows for diverse chemical modifications to create targeted therapeutic agents, including multitarget inhibitors for antiparasitic applications against diseases caused by parasites like Trypanosoma brucei and Leishmania species.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its common hydrochloride salt form are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2,4-Diamino-6-(hydroxymethyl)pteridine, 2,4-Diamino-6-pteridinemethanol, Methotrexate EP Impurity A |

| CAS Number | 945-24-4 (free base)[1]; 73978-41-3 (hydrochloride)[2][3] |

| Molecular Formula | C₇H₈N₆O (free base)[1]; C₇H₈N₆O·HCl (hydrochloride)[3] |

| Molecular Weight | 192.18 g/mol (free base)[1]; 228.64 g/mol (hydrochloride)[3] |

| Appearance | White to light yellow crystalline powder[2][4], Light Brown to Dark Yellow Solid |

| Melting Point | >300 °C[3]; 333-334 °C (decomp.)[5]; 220 °C (lit.) (hydrochloride)[2] |

| Boiling Point | 560.2±60.0 °C (Predicted)[5]; 636.5ºC at 760 mmHg (hydrochloride)[3] |

| Solubility | Sparingly soluble in water[4]; DMSO (Slightly), Methanol (Slightly, Heated) |

| pKa | 12.00±0.10 (Predicted) |

| Storage | Keep in a dark place, under an inert atmosphere at 2-8°C.[1] |

| InChI Key | CYNARAWTVHQHDI-UHFFFAOYSA-N (free base)[1] |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for synthesizing the target compound from tetraaminopyrimidine sulfate.

Materials:

-

Tetraaminopyrimidine sulfate

-

Barium chloride

-

4 M Sodium acetate solution

-

Dihydroxyacetone

-

Cysteine hydrochloride monohydrate

-

10% Acetic acid

-

Concentrated hydrochloric acid

-

Activated carbon

-

Ammonia solution

-

Ethanol

-

Water

Procedure:

-

Preparation of Filtrate: An aqueous suspension of tetraaminopyrimidine sulfate (30 mmol) is prepared. Barium chloride (30 mmol) is added rapidly, and the mixture is heated at 100°C for 10 minutes. After cooling to room temperature, the precipitated barium sulfate is removed by filtration.[6]

-

Reaction Mixture: The filtrate is transferred to a 1 L three-necked round-bottom flask containing 450 mL of a 4 M aqueous sodium acetate solution, dihydroxyacetone (90 mmol), and cysteine hydrochloride monohydrate (30 mmol).[6]

-

Reaction: The mixture is stirred at room temperature and left open to the air for 24 hours.[6]

-

Isolation of Crude Product: Upon completion, a yellow solid precipitates. This crude product is collected by filtration, washed sequentially with water and ethanol, and dried overnight in a heated vacuum oven. This yields the crude 2,4-diamino-6-hydroxymethylpteridine.[6]

-

Purification: The crude yellow solid is dissolved in 10% acetic acid with the addition of a few drops of concentrated hydrochloric acid. The solution is heated to 75°C.[6]

-

Decolorization: Activated carbon is added to the heated solution, which is then filtered while hot.[6]

-

Precipitation and Final Product Collection: The filtrate is neutralized with ammonia solution, causing a bright yellow solid to precipitate. This purified product is collected by filtration, washed with water, a water-ethanol mixture, and finally pure ethanol. It is then dried overnight in a heated vacuum oven.[6]

Biological Activity and Signaling Pathways

This compound is a crucial precursor for synthesizing biologically active molecules.[1] Its structural analogs are particularly known for their ability to inhibit Dihydrofolate Reductase (DHFR), a critical enzyme in the folate metabolic pathway.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR catalyzes the conversion of dihydrofolate (FH2) to tetrahydrofolate (FH4), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts DNA synthesis, leading to cell death. This mechanism is the basis for the therapeutic effects of well-known antifolate drugs like Methotrexate.[1] Analogs built from the 2,4-diaminopteridine core, structurally related to this compound, are designed to act as potent DHFR inhibitors.[1] This compound serves as a key starting material for creating such inhibitors.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the compound and the biological pathway it influences.

Caption: Synthesis and purification workflow for this compound.

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by pteridine analogs.

References

(2,4-Diaminopteridin-6-yl)methanol: A Technical Whitepaper

CAS Number: 945-24-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Diaminopteridin-6-yl)methanol is a pivotal pteridine derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds, most notably the anticancer drug Methotrexate.[1] This document provides a comprehensive technical overview of its chemical properties, synthesis, and biological significance. It is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and development, particularly those working with antifolate agents and related heterocyclic compounds.

Physicochemical Properties

This compound is a solid, light brown to dark yellow powder.[2] Its fundamental physicochemical properties are summarized in the table below, providing essential data for laboratory handling, characterization, and experimental design.

| Property | Value | Source |

| CAS Number | 945-24-4 | [1] |

| Molecular Formula | C₇H₈N₆O | [1][3] |

| Molecular Weight | 192.18 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-Diamino-6-pteridinemethanol, Methotrexate EP Impurity A | [2][4] |

| Melting Point | 333-334 °C (decomposes) | [2] |

| Boiling Point | 560.2±60.0 °C (Predicted) | [2] |

| Density | 1.673±0.06 g/cm³ (Predicted) | [2] |

| Solubility | Sparingly soluble in water. Soluble in DMSO (Slightly), Methanol (Slightly, Heated). | [2][5][6] |

| Storage | Keep in a dark place, under an inert atmosphere at 2-8°C. | [1][2] |

Synthesis

The synthesis of this compound is a critical process, often serving as a key step in the production of more complex molecules like Methotrexate.[7] The most common and effective method involves the condensation of a pyrimidine precursor with dihydroxyacetone.[1]

General Synthesis Pathway

The synthesis typically starts from 2,4,5,6-tetraaminopyrimidine, which is condensed with dihydroxyacetone. This reaction forms the pyrazine ring of the pteridine system and installs the hydroxymethyl group at the 6-position.[1] The reaction conditions, particularly the pH, are crucial for maximizing the yield of the desired 6-hydroxymethyl isomer over the 7-hydroxymethyl byproduct.[8][9]

Caption: General synthesis pathway of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound, adapted from established procedures.[3]

Materials:

-

2,4,5,6-Tetraaminopyrimidine Sulfate

-

Barium Chloride

-

Sodium Acetate

-

Dihydroxyacetone

-

Cysteine Hydrochloride Monohydrate

-

10% Acetic Acid

-

Concentrated Hydrochloric Acid

-

Activated Carbon

-

Ammonia solution

-

Ethanol

-

Water

Procedure:

-

Preparation of Tetraaminopyrimidine: An aqueous suspension of tetraaminopyrimidine sulfate (7.14 g, 30 mmol) is treated with barium chloride (7.32 g, 30 mmol). The mixture is heated at 100°C for 10 minutes and then cooled. The precipitated barium sulfate is removed by filtration.[3]

-

Condensation Reaction: The filtrate containing the free tetraaminopyrimidine is added to a solution of 4 M sodium acetate (450 mL) containing dihydroxyacetone (8 g, 90 mmol) and cysteine hydrochloride monohydrate (3.63 g, 30 mmol). The reaction mixture is stirred at room temperature and left open to the air for 24 hours.[3]

-

Isolation of Crude Product: The resulting yellow precipitate is collected by filtration, washed sequentially with water and ethanol, and dried in a vacuum oven to yield the crude product.[3]

-

Purification: The crude solid is dissolved in 10% acetic acid with a few drops of concentrated hydrochloric acid. The solution is heated to 75°C and treated with activated carbon, followed by hot filtration.[3]

-

Final Product Precipitation: The filtrate is neutralized with ammonia, leading to the precipitation of a bright yellow solid. This solid is collected by filtration, washed with water, a water-ethanol mixture, and finally pure ethanol. The purified this compound is then dried in a vacuum oven.[3]

Biological Significance and Applications

This compound and its derivatives are of significant interest in medicinal chemistry due to their biological activities, which are primarily centered around the folate metabolic pathway.

Role as a Precursor to Biologically Active Molecules

The primary application of this compound is as a key intermediate in the synthesis of more complex and potent molecules.[1] Its hydroxymethyl group at the 6-position is a key site for chemical modifications, allowing for the creation of targeted inhibitors.[1]

Caption: Applications of this compound as a precursor.

Inhibition of Dihydrofolate Reductase (DHFR)

Analogs based on the 2,4-diaminopteridine scaffold are well-known inhibitors of Dihydrofolate Reductase (DHFR).[1] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, which is the mechanism of action for drugs like methotrexate.[10]

Pteridine Reductase 1 (PTR1) Inhibition

Derivatives of the this compound scaffold have also been investigated as inhibitors of Pteridine Reductase 1 (PTR1).[1] This enzyme is particularly important in trypanosomatid parasites, such as Leishmania and Trypanosoma, where it provides a metabolic bypass for the DHFR pathway.[1] Targeting PTR1 is therefore a promising strategy for the development of new antiparasitic drugs.[1]

Other Biological Activities

Research has also explored the potential of 2,4-diaminopteridine derivatives as:

-

Antimicrobial and Antiviral Agents: The pteridine core serves as a building block for novel antimicrobial and antiviral compounds.[1]

-

Inhibitors of Inducible Nitric Oxide Synthase (iNOS): Certain derivatives have shown potent inhibitory activity against iNOS, suggesting potential applications in inflammatory conditions.[11]

-

Radical Scavengers and Anti-inflammatory Agents: Some N-alkylated 2,4-diaminopteridine derivatives have demonstrated radical-scavenging and anti-inflammatory properties.[12]

Role in Methotrexate Synthesis

This compound is a direct precursor in a multi-step synthesis of Methotrexate.[7] The hydroxymethyl group is typically converted to a bromomethyl group, which then undergoes further reactions to build the final methotrexate molecule.[7]

Caption: Workflow for Methotrexate synthesis from this compound.

Analytical Information

As a known impurity of Methotrexate (designated as Methotrexate EP Impurity A), the analysis of this compound is important for quality control in pharmaceutical manufacturing.[1][4] Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are used to detect and quantify its presence.[6]

Safety Information

This compound is classified as harmful if swallowed.[5] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in pharmaceutical research and development. Its role as a precursor to Methotrexate and other biologically active pteridine derivatives underscores its importance in medicinal chemistry. This technical guide provides a foundational understanding of its properties, synthesis, and biological context, which should aid researchers in its effective utilization for the discovery and development of new therapeutic agents.

References

- 1. This compound|945-24-4|Supplier [benchchem.com]

- 2. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE | 945-24-4 [chemicalbook.com]

- 3. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. This compound , 95% , 945-24-4 - CookeChem [cookechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemicea.com [chemicea.com]

- 7. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]

- 10. Buy 2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid | 5939-37-7 | >98% [smolecule.com]

- 11. Synthesis and biological activities of 2,4-diaminopteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Nomenclature of 2,4-Diaminopteridine Derivatives for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, synthesis, and biological activities of 2,4-diaminopteridine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including the inhibition of key enzymes such as dihydrofolate reductase (DHFR), inducible nitric oxide synthase (iNOS), and lipoxygenase. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Structure and Nomenclature

The core of this class of compounds is the pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings. The IUPAC name for the parent pteridine is pyrazino[2,3-d]pyrimidine. The numbering of the pteridine ring system is crucial for the unambiguous naming of its derivatives. For 2,4-diaminopteridine, the core structure consists of a pteridine ring with amino groups at positions 2 and 4.

Systematic nomenclature for derivatives follows IUPAC guidelines, where substituents on the pteridine ring are indicated by their locant number followed by the substituent name. For example, a derivative with a hydroxymethyl group at position 6 would be named 2,4-diamino-6-(hydroxymethyl)pteridine.

Synthesis of 2,4-Diaminopteridine Derivatives

The synthesis of 2,4-diaminopteridine derivatives can be achieved through several routes. Two common and effective methods are highlighted below.

Synthesis from 2,4,5,6-Tetraaminopyrimidine

A primary and versatile method for synthesizing the pteridine core is the condensation of a 2,4,5,6-tetraaminopyrimidine salt with a 1,2-dicarbonyl compound. This reaction, a variation of the Gabriel-Isay synthesis, is a robust approach to construct the pyrazine ring of the pteridine scaffold. The regioselectivity of this condensation can often be controlled by adjusting the reaction pH.[1]

Synthesis via 2-Amino-3-cyanopyrazine Intermediates

An alternative and unequivocal route to 6-substituted 2,4-diaminopteridines involves the use of 2-amino-3-cyanopyrazine intermediates. This method allows for the introduction of a variety of substituents at the 6-position of the pteridine ring. The general strategy involves the synthesis of a substituted 2-amino-3-cyanopyrazine, followed by cyclization with guanidine to form the 2,4-diaminopteridine ring system.

Biological Activities and Quantitative Data

2,4-Diaminopteridine derivatives have been shown to exhibit a range of biological activities, primarily through the inhibition of specific enzymes. The following tables summarize the inhibitory concentrations (IC50) of selected derivatives against dihydrofolate reductase (DHFR), inducible nitric oxide synthase (iNOS), and lipoxygenase.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (4a) | pcDHFR | 0.21 | --INVALID-LINK--[2][3] |

| tgDHFR | 0.043 | --INVALID-LINK--[2][3] | |

| maDHFR | 0.012 | --INVALID-LINK--[2][3] | |

| rlDHFR | 4.4 | --INVALID-LINK--[2][3] | |

| P218 | MavDHFR | 0.0043 | --INVALID-LINK--[4] |

| MabDHFR | 0.0008 | --INVALID-LINK--[4] | |

| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline (1) | P. falciparum | 0.009 | --INVALID-LINK--[5] |

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 10b | iNOS | 18.85 | --INVALID-LINK--[6] |

| Compound 10i | iNOS | 24.08 | --INVALID-LINK--[6] |

| FR038251 | iNOS | 1.7 | --INVALID-LINK--[7] |

| FR191863 | iNOS | 1.9 | --INVALID-LINK--[7] |

| Aminoguanidine | iNOS | 2.1 | --INVALID-LINK--[7] |

| Compound 36 | iNOS | 6.2 | --INVALID-LINK--[8] |

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 9 | Soybean Lipoxygenase | 0.1 | --INVALID-LINK--[9][10] |

| Compound 10a | Soybean Lipoxygenase | 0.1 | --INVALID-LINK--[9][10] |

| Compound 18d | Soybean Lipoxygenase | 0.1 | --INVALID-LINK--[9][10] |

| Compound 18g | Linoleic Acid Peroxidation | 0.1 | --INVALID-LINK--[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of 2,4-diaminopteridine derivatives.

Synthesis of 2,4-Diamino-6-hydroxymethylpteridine[1][11][12][13]

Materials:

-

2,4,5,6-Tetraaminopyrimidine dihydrochloride

-

1,3-Dihydroxyacetone

-

50% Sodium hydroxide solution

-

Water

-

Ethanol

-

Oxygen (or air)

Procedure:

-

Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.

-

Adjust the pH of the solution to a range of 2.5 to 5.4 with a 50% sodium hydroxide solution. A pH of approximately 3.0 is often preferred.[11]

-

Prepare a solution of 70 g of 1,3-dihydroxyacetone in 500 mL of water.

-

Slowly add the dihydroxyacetone solution to the tetraaminopyrimidine solution while vigorously introducing oxygen (or air) into the reaction mixture. Maintain the temperature between 5°C and 8°C.

-

After the addition is complete, continue to stir the reaction mixture for an additional 12 hours.

-

Precipitate the product by adding 200 g of sodium chloride and cooling the mixture to 5°C.

-

Filter the precipitate and wash it with water and then with ethanol.

-

Dry the product to obtain 2,4-diamino-6-hydroxymethylpteridine. A yield of 95.5 g with 96% purity can be achieved with this method.[1]

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: The DHFR inhibition assay is a spectrophotometric method that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The presence of a DHFR inhibitor slows down the rate of NADPH oxidation.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Test compounds (2,4-diaminopteridine derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of DHF, NADPH, and test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme.

-

Initiate the reaction by adding DHF and NADPH to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode at a constant temperature (e.g., 25°C).

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

Calculate the percent inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay[14][15][16]

Principle: The iNOS activity is determined by measuring the amount of nitric oxide (NO) produced, which is quantified by measuring its stable oxidation product, nitrite, using the Griess reagent.

Cell-Based Assay:

-

Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate.

-

Pre-treat the cells with various concentrations of the test compounds for a specified period.

-

Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percent inhibition of NO production and determine the IC50 value.

Enzyme-Based Assay:

-

Prepare a reaction mixture containing iNOS enzyme, L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin).

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate the reaction at 37°C.

-

Measure the production of NO using a nitric oxide analyzer or by quantifying the conversion of L-[14C]arginine to L-[14C]citrulline.

-

Calculate the percent inhibition and determine the IC50 value.

Lipoxygenase Inhibition Assay

Principle: The activity of lipoxygenase is assayed by monitoring the formation of hydroperoxides from a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid), which results in an increase in absorbance at 234 nm.

Materials:

-

Soybean lipoxygenase

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Test compounds

-

Spectrophotometer

Procedure:

-

Prepare a solution of the test compound in a suitable solvent.

-

In a cuvette, incubate the soybean lipoxygenase enzyme with the test compound in the borate buffer for a few minutes.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the increase in absorbance at 234 nm for a set period (e.g., 3 minutes) at 25°C.

-

The rate of reaction is determined from the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percent inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways in which 2,4-diaminopteridine derivatives are involved and a general experimental workflow for inhibitor screening are provided below using the DOT language for Graphviz.

Caption: General workflow for the screening of 2,4-diaminopteridine derivatives as enzyme inhibitors.

Caption: Inhibition of the folate metabolism pathway by 2,4-diaminopteridine derivatives targeting DHFR.

Caption: Inhibition of the iNOS signaling pathway by 2,4-diaminopteridine derivatives.

Caption: Inhibition of the lipoxygenase pathway by 2,4-diaminopteridine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-based design of selective inhibitors of dihydrofolate reductase: synthesis and antiparasitic activity of 2, 4-diaminopteridine analogues with a bridged diarylamine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activities of 2,4-diaminopteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Navigating the Solubility Landscape of (2,4-Diaminopteridin-6-yl)methanol in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of (2,4-Diaminopteridin-6-yl)methanol, a key intermediate in pharmaceutical research and a known impurity of the anticancer drug Methotrexate.[1] Addressed to researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines relevant experimental protocols for its determination, and provides a visual representation of a common synthetic pathway.

Executive Summary

This compound is a pteridine derivative with limited solubility in aqueous and many organic solvents, a critical factor influencing its handling, formulation, and bioavailability in pharmaceutical applications. This guide summarizes the current, albeit limited, public knowledge of its solubility profile, presents generalized methodologies for its empirical determination, and illustrates a typical synthesis workflow. The information herein is intended to provide a foundational understanding for researchers working with this compound.

Solubility Profile of this compound

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents remains largely unpublished in publicly accessible literature. However, qualitative descriptions and some specific observations have been noted. The compound is generally characterized as being sparingly soluble in water.[2] The hydrochloride salt form of the compound is reported to be significantly more soluble than the free base.

The available qualitative solubility information in common organic solvents is summarized in the table below.

| Solvent | Temperature | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Ambient | Slightly Soluble | [3] |

| Methanol | Heated | Slightly Soluble | [3] |

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

The lack of extensive quantitative data underscores the necessity for empirical determination of solubility in solvent systems relevant to specific research and development needs.

Experimental Protocols for Solubility Determination

For a sparingly soluble compound such as this compound, several established methods can be employed to determine its solubility in various organic solvents. The choice of method often depends on the required accuracy, throughput, and the properties of the solvent.

Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[4]

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully removed and diluted as necessary. The concentration of this compound in the diluted sample is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

High-Throughput Screening (HTS) Methods

For more rapid, albeit potentially less precise, solubility assessments, kinetic solubility methods are often used in early drug discovery. These typically involve the addition of a concentrated stock solution of the compound in a solvent like DMSO to the organic solvent of interest until precipitation is observed.

Synthesis Workflow of this compound

This compound is a crucial building block for the synthesis of more complex molecules, including analogs of the dihydrofolate reductase inhibitor, methotrexate.[1] A common synthetic route involves the cyclization of a pyrimidine precursor. The following diagram illustrates a generalized workflow for its synthesis and purification.

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in pharmaceutical research and development. While quantitative data is sparse, qualitative assessments indicate limited solubility. This guide provides a summary of the available information and outlines standard experimental protocols for researchers to determine solubility in their specific solvent systems. The provided synthesis workflow offers a visual guide to a common production method for this important chemical intermediate. Further research to quantify the solubility of this compound in a broader range of pharmaceutically relevant solvents is warranted.

References

The Unseen Player: A Technical Guide to (2,4-Diaminopteridin-6-yl)methanol as a Methotrexate Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a cornerstone in the treatment of various cancers and autoimmune diseases, is a potent antifolate agent that functions by inhibiting dihydrofolate reductase (DHFR). The purity of methotrexate is paramount to its safety and efficacy, as impurities can introduce unforeseen toxicities and potentially compromise therapeutic outcomes. Among the known impurities, (2,4-Diaminopteridin-6-yl)methanol, designated as Methotrexate EP Impurity A, warrants particular attention. This technical guide provides an in-depth analysis of the role of this compound as a methotrexate impurity, covering its origins, detection, toxicological significance, and the signaling pathways it may influence.

Physicochemical Properties and Regulatory Limits

This compound is a pteridine derivative that can arise as a process-related impurity during the synthesis of methotrexate or as a degradation product.[1][2] Its presence in the final drug product is strictly controlled by pharmacopeial monographs.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | Methotrexate EP Impurity A, 2,4-Diamino-6-(hydroxymethyl)pteridine | [2][3] |

| CAS Number | 945-24-4 | [2] |

| Molecular Formula | C₇H₈N₆O | [2] |

| Molecular Weight | 192.18 g/mol | [2] |

| Appearance | Light Brown to Dark Yellow Solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (when heated) | [3] |

Regulatory Limits:

The European Pharmacopoeia (EP) and the British Pharmacopoeia (BP) specify limits for impurities in methotrexate drug substances. For this compound (Impurity A), the acceptance criterion is a critical quality attribute.

| Pharmacopeia | Impurity | Acceptance Criteria (NMT) |

| European Pharmacopoeia (EP) / British Pharmacopoeia (BP) | Impurity A | ≤ 0.05% |

NMT: Not More Than

While specific quantitative data on the typical concentration ranges of this compound in commercial methotrexate batches is not extensively published and varies between manufacturers and batches, adherence to the pharmacopeial limits is mandatory for product release.[1]

Formation and Synthesis

This compound can be formed through two primary routes: as a synthetic intermediate or as a degradation product of methotrexate.

2.1. Synthesis of this compound

This compound is a key building block in some synthetic routes to methotrexate.[4] A common laboratory-scale synthesis involves the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.[5]

Experimental Protocol: Synthesis of this compound

-

Reactants: 2,4,5,6-tetraaminopyrimidine sulfate, Barium Chloride, Dihydroxyacetone, Cysteine hydrochloride monohydrate, Sodium acetate.[]

-

Procedure:

-

An aqueous suspension of tetraaminopyrimidine sulfate is reacted with barium chloride. The resulting barium sulfate precipitate is removed by filtration.[]

-

The filtrate is added to an aqueous solution of sodium acetate containing dihydroxyacetone and cysteine hydrochloride monohydrate.[]

-

The reaction mixture is stirred at room temperature and open to the air for 24 hours.[]

-

The precipitated yellow solid of crude this compound is collected by filtration and washed with water and ethanol.[]

-

Purification is achieved by dissolving the crude product in 10% acetic acid with a few drops of concentrated hydrochloric acid, heating to 75°C, treating with activated carbon, and performing a thermal filtration.[]

-

The purified product is precipitated by neutralizing the filtrate with ammonia, followed by washing and drying.[]

-

2.2. Degradation of Methotrexate

Forced degradation studies have shown that methotrexate can degrade under various stress conditions to form impurities. Photodegradation, in particular, has been identified as a pathway leading to the formation of this compound through the cleavage of the C-N bond between the pteridine ring and the p-aminobenzoylglutamic acid moiety.[7][8]

Experimental Protocol: Forced Photodegradation of Methotrexate

-

Apparatus: A photostability chamber equipped with a UV lamp.

-

Procedure:

-

Prepare an aqueous solution of methotrexate at a known concentration.

-

Expose the solution to UV light (e.g., 254 nm) for a defined period.[9]

-

Monitor the degradation of methotrexate and the formation of degradation products at various time points using a stability-indicating analytical method such as HPLC-UV.

-

The formation of this compound can be confirmed by comparing the retention time and UV spectrum with a reference standard.[7]

-

Below is a diagram illustrating the formation of this compound from methotrexate.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the primary analytical techniques for the identification and quantification of methotrexate and its impurities.[1][10]

Experimental Protocol: UPLC-MS/MS for Impurity Profiling

-

Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS).[1][11]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax Extend C-18, 50 mm × 4.6 mm, 1.8 µm).[1]

-

Mobile Phase: A gradient elution system is typically used, consisting of an aqueous buffer (e.g., 20 mmol/L sodium dihydrogen phosphate in water, pH 3.0) and an organic solvent (e.g., acetonitrile).[1]

-

Flow Rate: Approximately 2.2 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Detection: UV detection at 305 nm, followed by MS/MS detection.[1]

-

-

Sample Preparation:

-

Quantification:

-

Create a calibration curve using certified reference standards of this compound.

-

Quantify the impurity in the sample by comparing its peak area to the calibration curve.

-

The following diagram outlines a typical workflow for the analysis of methotrexate impurities.

Toxicological Significance

The toxicological profile of this compound is not as extensively characterized as that of methotrexate itself. However, as a pteridine derivative, its potential to interact with biological systems, particularly enzymes involved in folate metabolism, cannot be overlooked.

4.1. In Vitro Cytotoxicity

Studies on various pteridine derivatives have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines.[12] The structural similarity of this compound to the pteridine core of methotrexate suggests that it may also exhibit some level of biological activity, including potential cytotoxicity.[13]

4.2. Potential for DHFR Inhibition

Given its 2,4-diaminopteridine core, a key pharmacophore for DHFR inhibition, it is plausible that this compound could act as a weak inhibitor of this enzyme.[2][13] However, its potency is expected to be significantly lower than that of methotrexate due to the absence of the p-aminobenzoylglutamic acid side chain, which is crucial for high-affinity binding to the enzyme.

4.3. Genotoxicity

Safety and Hazard Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H319 | Causes serious eye irritation |

This information is based on available safety data sheets and may not be exhaustive.[14]

Impact on Signaling Pathways

Methotrexate exerts its therapeutic effects through the modulation of several key signaling pathways. The presence of impurities such as this compound could potentially interfere with these pathways, although the extent of this interaction is not well-documented.

5.1. Dihydrofolate Reductase (DHFR) Pathway

The primary mechanism of action of methotrexate is the competitive inhibition of DHFR, which leads to a depletion of tetrahydrofolate (THF). THF is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, methotrexate inhibits cell proliferation. As a structural analog of the pteridine portion of methotrexate, this compound could potentially compete with both methotrexate and the natural substrate, dihydrofolate (DHF), for binding to DHFR, although likely with much lower affinity.

References

- 1. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]

- 2. anaxlab.com [anaxlab.com]

- 3. ijper.org [ijper.org]

- 4. sincerechemical.com [sincerechemical.com]

- 5. sincerechemical.com [sincerechemical.com]

- 7. Photohydrolysis of methotrexate produces pteridine, which induces poly-G-specific DNA damage through photoinduced electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of impurities in methotrexate drug substances using high-performance liquid chromatography coupled with a photodiode array detector and Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound|945-24-4|Supplier [benchchem.com]

- 14. This compound hydrochloride hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2,4-diamino-6-(hydroxymethyl)pteridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-diamino-6-(hydroxymethyl)pteridine is a pivotal heterocyclic compound, recognized primarily as a key intermediate in the synthesis of essential chemotherapeutic and anti-inflammatory agents, notably methotrexate and folic acid.[1] While its direct biological activity is not extensively documented in publicly available literature, its structural analogs, the 2,4-diaminopteridines, are known to exhibit potent inhibitory effects on various enzymes, particularly dihydrofolate reductase (DHFR). This guide provides a comprehensive overview of the discovery, synthesis, and known biological context of 2,4-diamino-6-(hydroxymethyl)pteridine, alongside detailed experimental protocols and an exploration of the broader pteridine-related metabolic pathways. Due to a lack of specific quantitative bioactivity data for this compound, information on structurally related analogs is presented to provide a contextual understanding of its potential therapeutic relevance.

Introduction

Pteridines are a class of bicyclic heterocyclic compounds composed of fused pyrimidine and pyrazine rings. In biological systems, pteridine derivatives are fundamental cofactors for a variety of enzymes involved in critical metabolic pathways, including the synthesis of amino acids and nucleotides. The discovery of 2,4-diamino-6-(hydroxymethyl)pteridine is intrinsically linked to the development of antifolate drugs. Antifolates function by inhibiting the action of enzymes that utilize folic acid, thereby disrupting the synthesis of DNA, RNA, and proteins, which is particularly effective in rapidly proliferating cells such as cancer cells and certain microbes. 2,4-diamino-6-(hydroxymethyl)pteridine serves as a crucial building block for the synthesis of methotrexate, a widely used antifolate drug.[]

Synthesis and Discovery

The synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine has been a subject of interest due to its importance as a pharmaceutical intermediate. Several synthetic routes have been developed and patented, primarily involving the condensation of a 2,4,5,6-tetraaminopyrimidine salt with a three-carbon carbonyl compound, most commonly dihydroxyacetone.

Experimental Protocols: Synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine

Method 1: Reaction of 2,4,5,6-Tetraaminopyrimidine Hydrochloride with Dihydroxyacetone

This process involves the reaction of 2,4,5,6-tetraaminopyrimidine hydrochloride with dihydroxyacetone in an aqueous solution. The pH of the reaction is a critical parameter, with a controlled pH of around 5.5 being optimal to favor the formation of the desired 6-hydroxymethyl isomer over the 7-hydroxymethyl byproduct.[3]

-

Step 1: Preparation of 2,4,5,6-Tetraaminopyrimidine Hydrochloride: 2,4,5,6-tetraaminopyrimidine sulfite is reacted with hydrochloric acid at a pH of 1 to 5. The resulting 2,4,5,6-tetraaminopyrimidine hydrochloride is then filtered.

-

Step 2: Condensation Reaction: The 2,4,5,6-tetraaminopyrimidine hydrochloride is dissolved in water and the pH is adjusted to 5.5 ± 0.2. An excess of dihydroxyacetone is added to the solution.

-

Step 3: Aeration and Precipitation: The reaction mixture is vigorously aerated for 12-24 hours at room temperature. The product, 2,4-diamino-6-(hydroxymethyl)pteridine, precipitates out of the solution.

-

Step 4: Isolation and Purification: The precipitate is collected by filtration, washed with water and ethanol, and dried.

Method 2: Improved Process with Slow Addition of Dihydroxyacetone

An improved process aims to increase the purity of the final product by controlling the reaction conditions more stringently. This method involves the slow addition of an aqueous solution of dihydroxyacetone to a solution of a 2,4,5,6-tetraaminopyrimidine salt at a pH of 1.0 to 2.5.[4] This slow addition minimizes the formation of impurities. The final product can be obtained in high purity (95-99%) by filtration.[4]

Biological Significance and Potential Therapeutic Applications

While 2,4-diamino-6-(hydroxymethyl)pteridine is primarily known as a synthetic precursor, its core 2,4-diaminopteridine structure is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate.[1] Inhibition of DHFR leads to the depletion of nucleotides, thereby arresting DNA synthesis and cell proliferation.

Due to the lack of specific quantitative data for 2,4-diamino-6-(hydroxymethyl)pteridine, the following table summarizes the inhibitory activities of several related 2,4-diaminopteridine derivatives against DHFR from various organisms. This data provides a valuable context for the potential biological activity of the core scaffold.

| Compound ID | 6-Substituent | Target DHFR | IC50 (µM) | Reference |

| 1 | -CH₂-N-(2,5-dimethoxybenzyl)quinazoline | Plasmodium falciparum | 0.009 | [5] |

| 2 | -CH₂-dibenz[b,f]azepine | Pneumocystis carinii | 0.21 | [6][7] |

| 2 | -CH₂-dibenz[b,f]azepine | Toxoplasma gondii | 0.043 | [6][7] |

| 2 | -CH₂-dibenz[b,f]azepine | Mycobacterium avium | 0.012 | [6][7] |

| 2 | -CH₂-dibenz[b,f]azepine | rat liver | 4.4 | [6][7] |

Disclaimer: The data presented in this table is for structurally related 2,4-diaminopteridine derivatives and NOT for 2,4-diamino-6-(hydroxymethyl)pteridine. This information is provided for contextual purposes only.

The data clearly indicates that substitutions at the 6-position of the 2,4-diaminopteridine core can lead to potent and, in some cases, selective inhibition of DHFR from different species. This suggests that 2,4-diamino-6-(hydroxymethyl)pteridine could serve as a valuable starting point for the design of novel DHFR inhibitors.

Pteridine derivatives have also been investigated as inhibitors of nitric oxide synthases (NOS), enzymes that play a crucial role in cell signaling and immune responses.[8] Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in various inflammatory conditions. Some pteridine analogs have shown inhibitory activity against NOS, suggesting another potential avenue for therapeutic intervention.[9]

Signaling and Metabolic Pathways

2,4-diamino-6-(hydroxymethyl)pteridine is a component of the broader pteridine metabolic pathway, which is essential for the de novo synthesis of folate cofactors. This pathway starts from guanosine triphosphate (GTP) and involves a series of enzymatic reactions.

General Pteridine Biosynthesis Pathway

The following diagram illustrates a simplified overview of the pteridine biosynthesis pathway, which ultimately leads to the formation of tetrahydrofolate, the active form of folic acid.

Caption: Simplified overview of the de novo pteridine biosynthesis pathway leading to tetrahydrofolate.

Experimental Workflow for DHFR Inhibition Assay

A common method to assess the inhibitory potential of compounds against DHFR is a spectrophotometric assay that measures the decrease in absorbance as NADPH is oxidized to NADP⁺ during the reduction of dihydrofolate to tetrahydrofolate.

Caption: General experimental workflow for a dihydrofolate reductase (DHFR) inhibition assay.

Conclusion

2,4-diamino-6-(hydroxymethyl)pteridine is a molecule of significant interest in medicinal chemistry, primarily due to its role as a versatile intermediate in the synthesis of clinically important drugs. While direct and extensive biological data for this specific compound is sparse in the public domain, the well-documented potent activity of its 2,4-diaminopteridine analogs against dihydrofolate reductase highlights the therapeutic potential of this chemical scaffold. Further investigation into the direct biological effects of 2,4-diamino-6-(hydroxymethyl)pteridine and its derivatives could unveil novel therapeutic agents for cancer and infectious diseases. The synthetic accessibility of this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization programs. This guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this and related pteridine compounds.

References

- 1. benchchem.com [benchchem.com]

- 3. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]

- 4. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]

- 5. In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based design of selective inhibitors of dihydrofolate reductase: synthesis and antiparasitic activity of 2, 4-diaminopteridine analogues with a bridged diarylamine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pterins inhibit nitric oxide synthase activity in rat alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (2,4-Diaminopteridin-6-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Diaminopteridin-6-yl)methanol, a significant heterocyclic compound, serves as a crucial intermediate in the synthesis of various biologically active molecules. Notably, it is recognized as Methotrexate EP Impurity A, making it a critical reference standard in the quality control of the widely used anticancer drug, Methotrexate.[1] Its pteridine core is a key pharmacophore in the development of targeted inhibitors, particularly for enzymes in the folate pathway, which has implications for antiparasitic drug discovery.[1] This technical guide provides a summary of the available spectroscopic data for this compound, detailed experimental protocols for its characterization, and relevant biological and synthetic pathways.

Molecular Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,4-Diamino-6-(hydroxymethyl)pteridine, Methotrexate Impurity A |

| CAS Number | 945-24-4 |

| Molecular Formula | C₇H₈N₆O |

| Molecular Weight | 192.18 g/mol [1] |

| Appearance | Light Brown to Dark Yellow Solid |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) |

Spectroscopic Data

Disclaimer: The following spectroscopic data are typical values for this compound based on the analysis of related pteridine structures and are provided for illustrative purposes. Exact values can vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Typical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | C7-H |

| ~7.2 | Broad Singlet | 2H | -NH₂ (at C4) |

| ~6.8 | Broad Singlet | 2H | -NH₂ (at C2) |

| ~5.5 | Broad Singlet | 1H | -CH₂OH (hydroxyl) |

| ~4.7 | Singlet | 2H | -CH₂OH (methylene) |

¹³C NMR (Carbon NMR) Data (Typical)

| Chemical Shift (δ) ppm | Assignment |

| ~163.6 | C4 |

| ~155.0 | C7 |

| ~150.9 | C2 |

| ~143.2 | C6 |

| ~62.0 | -CH₂OH (methylene) |

Mass Spectrometry (MS)

Mass spectrometry of this compound (Molecular Weight: 192.18 g/mol ) is expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight.

Expected Fragmentation Pattern:

Common fragmentation pathways for this molecule would likely involve the loss of the hydroxymethyl group (-CH₂OH, mass = 31) or fragmentation of the pteridine ring system.[1]

| m/z | Possible Fragment |

| 192 | [M]⁺ |

| 193 | [M+H]⁺ |

| 161 | [M-CH₂OH]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Characteristic IR Absorption Frequencies (Typical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3100 | Strong, Broad | O-H stretch (hydroxyl), N-H stretch (amines) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 1680 - 1620 | Strong | C=N stretch, N-H bending |

| 1600 - 1450 | Medium | Aromatic C=C stretch |

| 1100 - 1000 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard acquisition parameters.

-

Acquire a ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H spectrum and assign chemical shifts for both ¹H and ¹³C spectra based on known values for pteridine derivatives.

Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

HPLC-grade solvent (e.g., methanol, acetonitrile, water)

-

Formic acid (for mobile phase modification)

-

LC-MS system (e.g., with ESI or APCI source)

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 methanol:water).

-

Set up the liquid chromatography system with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Optimize the mass spectrometer parameters, including ionization mode (positive or negative), capillary voltage, and fragmentor voltage.

-

Inject the sample into the LC-MS system.

-

Acquire the mass spectrum, ensuring to collect data over a mass range that includes the expected molecular ion.

-

Analyze the data to identify the molecular ion peak and any significant fragment ions.

Infrared (IR) Spectroscopy (FTIR-ATR)

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

-

Apply pressure using the instrument's pressure clamp.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal after the measurement.

-

Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Signaling Pathway and Synthetic Workflow

Dihydrofolate Reductase (DHFR) Inhibition Pathway

Analogs of this compound are known to inhibit Dihydrofolate Reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition disrupts the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis, thereby impeding DNA replication and cell proliferation.

Caption: Inhibition of the DHFR pathway by pteridine analogs.

Synthetic Workflow

A common method for the synthesis of this compound involves the condensation of a pyrimidine precursor with a three-carbon carbonyl compound.

Caption: General workflow for the synthesis of this compound.

References

Diaminopteridines: A Technical Guide to Their Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopteridine compounds represent a versatile class of heterocyclic molecules with significant therapeutic potential, primarily attributed to their ability to modulate key enzymatic pathways. The core structure, a fusion of pyrimidine and pyrazine rings with two amino groups, serves as a crucial pharmacophore for interacting with various biological targets. This technical guide provides an in-depth exploration of the potential mechanisms of action for diaminopteridine derivatives, focusing on their roles as inhibitors of dihydrofolate reductase (DHFR), inducible nitric oxide synthase (iNOS), and lipoxygenase (LOX). We present a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The most well-established mechanism of action for diaminopteridine compounds is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids necessary for DNA replication and cellular proliferation.[2] By competitively binding to the active site of DHFR, diaminopteridine derivatives disrupt the folate cycle, leading to a depletion of THF and subsequent cell death, particularly in rapidly dividing cells such as cancer cells and pathogens.[2] This makes DHFR an attractive target for anticancer and antimicrobial therapies.[1]

Quantitative Data: DHFR Inhibition

The inhibitory potency of diaminopteridine compounds against DHFR varies depending on the specific substitutions on the pteridine core and the organism from which the enzyme is derived. The following table summarizes the 50% inhibitory concentration (IC50) values for representative diaminopteridine derivatives against DHFR from various sources.

| Compound/Derivative | Target Organism/Enzyme | IC50 (µM) | Reference |

| N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (4a) | Pneumocystis carinii DHFR (pcDHFR) | 0.21 | [3][4] |

| Toxoplasma gondii DHFR (tgDHFR) | 0.043 | [3][4] | |

| Mycobacterium avium DHFR (maDHFR) | 0.012 | [3][4] | |

| Rat Liver DHFR (rlDHFR) | 4.4 | [3][4] | |

| Trimetrexate | Pneumocystis carinii (in culture) | 0.27 | [3] |

| Trimethoprim | Pneumocystis carinii (in culture) | >340 | [3] |

| Diaminopyrimidine Derivatives (various) | Cryptosporidium parvum DHFR | <0.1 to >10 | [5] |

| Methotrexate | Bovine Liver DHFR | 0.004 | [6] |

Experimental Protocol: DHFR Inhibition Assay

This protocol outlines a standard spectrophotometric method for determining the inhibitory activity of diaminopteridine compounds against DHFR.[2][7]

Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The presence of an inhibitor slows down this reaction.[2]

Materials:

-

96-well clear flat-bottom plate

-

Spectrophotometric microplate reader

-

DHFR enzyme (from desired source)

-

Dihydrofolic acid (DHF)

-

NADPH

-

DHFR Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)

-

Test diaminopteridine compounds

-

Known DHFR inhibitor (e.g., Methotrexate) as a positive control

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer.

-

Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.

-

Prepare stock solutions of the test compounds and the positive control in a suitable solvent.

-

-

Assay Setup:

-

Add DHFR assay buffer to each well.

-

Add the test compound at various concentrations to the sample wells.

-

Add the solvent to the enzyme control wells.

-

Add a known inhibitor to the positive control wells.

-

-

Enzyme Addition:

-

Add a predetermined amount of DHFR enzyme to all wells except the blank.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding DHF and NADPH to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rateenzyme control - Rateinhibitor) / Rateenzyme control ] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathway: Folate Metabolism

Caption: Folate metabolism and the inhibitory action of diaminopteridines on DHFR.

Secondary Mechanisms of Action

Beyond their well-documented effects on DHFR, emerging evidence suggests that diaminopteridine compounds may exert their biological effects through the modulation of other enzymatic pathways, including those involving inducible nitric oxide synthase (iNOS) and lipoxygenase (LOX).

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase is an enzyme that produces nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles, including inflammation and immune responses.[8] Overproduction of NO by iNOS is implicated in various inflammatory diseases. Some diaminopteridine derivatives have been shown to inhibit iNOS activity, suggesting a potential anti-inflammatory mechanism of action.

The following table presents the IC50 values for some compounds, including a diaminopteridine analog, against iNOS.

| Compound | Target | IC50 (µM) | Reference |

| FR038251 | Mouse iNOS | 1.7 | [9] |

| FR038470 | Mouse iNOS | 8.8 | [9] |

| FR191863 | Mouse iNOS | 1.9 | [9] |

| Aminoguanidine | Mouse iNOS | 2.1 | [9] |

| Diphenyleneiodonium chloride (DPI) | Murine iNOS | 0.0648 | [10] |

This protocol describes a common method to assess iNOS activity by measuring the accumulation of nitrite, a stable product of NO, in cell culture supernatants.[11]

Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically at 540-570 nm. The amount of nitrite produced is proportional to iNOS activity.

Materials:

-

Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression

-

Test diaminopteridine compounds

-

Known iNOS inhibitor (e.g., aminoguanidine) as a positive control

-

Griess Reagent (e.g., a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Induction:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with the test compounds at various concentrations for a specified pre-incubation period.

-

Induce iNOS expression by adding LPS and IFN-γ to the culture medium.

-

-

Sample Collection:

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

-

Griess Reaction:

-

Add the Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540-570 nm using a microplate reader.

-

Create a standard curve using the sodium nitrite standard solution.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percent inhibition of NO production for each compound concentration and calculate the IC50 value.

-

Caption: Inflammatory signaling pathway leading to iNOS production and its inhibition.

Lipoxygenase (LOX) Inhibition

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce lipid signaling molecules like leukotrienes and lipoxins.[12] These molecules are involved in inflammatory responses. Certain diaminopteridine derivatives have demonstrated inhibitory activity against LOX, suggesting another avenue for their potential anti-inflammatory effects.[13][14]

The following table provides IC50 values for the inhibition of lipoxygenase by various compounds, including a diaminopteridine derivative.

| Compound | Target | IC50 (µM) | Reference |

| Diaminopteridine derivative (18d) | Soybean Lipoxygenase | 0.1 | [13] |

| Apigenin | Lipoxygenase | 2.03 (ppm) | [15] |

| Compound 3 | 5-LOX | 1.63 | [16] |

| Compound 4 | 5-LOX | 6.174 | [16] |

This protocol describes a spectrophotometric assay for measuring the inhibition of lipoxygenase activity.[15][17]

Principle: Lipoxygenase catalyzes the formation of hydroperoxides from polyunsaturated fatty acids, which can be monitored by the increase in absorbance at 234 nm. Inhibitors will reduce the rate of this increase.

Materials:

-

Lipoxygenase enzyme (e.g., from soybean)

-

Substrate (e.g., linoleic acid or arachidonic acid)

-

Assay buffer (e.g., 0.1 M borate buffer, pH 9.0)

-

Test diaminopteridine compounds

-

Known LOX inhibitor (e.g., nordihydroguaiaretic acid - NDGA) as a positive control

-

Solvent for dissolving compounds (e.g., DMSO)

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a solution of the lipoxygenase enzyme in the assay buffer.

-

Prepare a solution of the substrate in the assay buffer.

-

Prepare stock solutions of the test compounds and the positive control in a suitable solvent.

-

-

Assay Setup:

-

In a cuvette or a well of a UV-transparent plate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the enzyme solution and incubate for a short period.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution.

-

Immediately begin monitoring the increase in absorbance at 234 nm over time.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration.

-

Determine the percent inhibition and subsequently the IC50 value as described for the DHFR assay.

-

Caption: The lipoxygenase pathway in inflammation and its inhibition.

Conclusion